molecular formula C6H11Cl2N3O2 B6604578 methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride CAS No. 2825007-63-2

methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride

Cat. No.: B6604578
CAS No.: 2825007-63-2
M. Wt: 228.07 g/mol
InChI Key: HTLILJYNWYZRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride (M2A1HICD) is an important organic compound commonly used in a variety of scientific research applications. It is a member of the imidazole family, which is composed of compounds that contain five-membered rings with two nitrogen atoms. M2A1HICD is a white, crystalline solid that is soluble in water and ethanol. It is a versatile reagent used in a variety of scientific research applications, including the synthesis of peptides, the preparation of pharmaceuticals, and the production of polymers.

Mechanism of Action

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride acts as an acid-base catalyst in the reaction of methyl 2-amino-4-carboxylic acid and imidazole. The reaction is initiated by the protonation of the amine group of the methyl 2-amino-4-carboxylic acid, which results in the formation of a positively charged species. This species then reacts with the imidazole, forming a covalent bond and releasing a proton. The resulting product is this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is a versatile reagent that is widely used in scientific research applications. It is a relatively inexpensive and readily available reagent, making it ideal for use in laboratory experiments. However, this compound is a potentially hazardous compound and should be handled with care. In addition, the reaction of methyl 2-amino-4-carboxylic acid and imidazole is exothermic and should be conducted in a well-ventilated area.

Future Directions

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride has a wide range of potential applications in scientific research. Future research should focus on exploring the potential applications of this compound in the synthesis of pharmaceuticals, the production of polymers, and the synthesis of organic compounds. In addition, further research should be conducted to explore the potential therapeutic applications of this compound, including its potential use as an antimicrobial agent. Finally, future research should focus on the development of more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is synthesized from the reaction of methyl 2-amino-4-carboxylic acid and imidazole in the presence of a strong acid. The reaction is carried out at a temperature of 110°C and a pressure of 1.5 atm for a period of 2-3 hours. The reaction produces a white, crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is a versatile reagent used in a variety of scientific research applications. It is used in the synthesis of peptides, the preparation of pharmaceuticals, and the production of polymers. In addition, this compound is used in the synthesis of heterocyclic compounds, the production of dyes and pigments, and the synthesis of organic compounds.

Properties

IUPAC Name

methyl 2-(aminomethyl)-1H-imidazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-3-8-5(2-7)9-4;;/h3H,2,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLILJYNWYZRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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